Cycloposine

Description

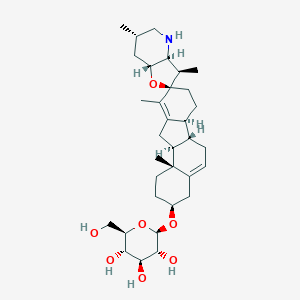

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOWXRUSUHLOX-PBFVMIKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945852 | |

| Record name | Cycloposine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23185-94-6 | |

| Record name | Cycloposine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloposine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclosporine A in T-cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporine A (CsA) is a potent calcinein inhibitor that has been a cornerstone of immunosuppressive therapy for decades, particularly in the context of organ transplantation and autoimmune diseases.[1][2] Its primary mechanism of action revolves around the disruption of T-cell activation signaling pathways, thereby preventing the transcription of key pro-inflammatory cytokines. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of CsA administration in T-lymphocytes. It includes a summary of quantitative data, detailed experimental protocols for studying CsA's effects, and visualizations of the key pathways and experimental workflows.

The Core Mechanism: Inhibition of the Calcineurin-NFAT Pathway

The immunosuppressive effects of Cyclosporine A are primarily mediated through its targeted inhibition of T-cell activation.[2] In resting T-cells, the transcription factor known as the Nuclear Factor of Activated T-cells (NFAT) is heavily phosphorylated and resides in the cytoplasm.[3] Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to a rise in intracellular calcium levels.[4] This increase in calcium activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[5]

Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.[5] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1 (a complex of Fos and Jun proteins), to bind to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[6] IL-2 is a critical cytokine for T-cell proliferation and the orchestration of an effective immune response.[1][7]

Cyclosporine A disrupts this critical signaling pathway at the level of calcineurin.[8] The drug readily diffuses across the T-cell membrane and binds to its intracellular receptor, cyclophilin, a ubiquitously expressed protein with peptidyl-prolyl cis-trans isomerase activity.[7][9] The resulting Cyclosporine A-cyclophilin complex acquires a high affinity for calcineurin, effectively binding to and inhibiting its phosphatase activity.[8][10] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in the cytoplasm, unable to initiate the transcription of IL-2 and other vital cytokines.[2][11] The net result is a potent suppression of T-cell activation and proliferation.[1]

Signaling Pathway Diagram

Caption: The Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporine A.

Quantitative Data

The interaction between Cyclosporine A, cyclophilin, and the subsequent inhibition of T-cell function has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities of Cyclosporine A and its Analogs to Cyclophilins

| Ligand | Cyclophilin Isoform | Dissociation Constant (Kd) | Method |

| Cyclosporine A | Cyclophilin A | 36.8 nM[12] | Fluorescence Spectroscopy[13] |

| Cyclosporine A | Cyclophilin A | 13 ± 4 nM | Fluorescence Spectroscopy[14] |

| Voclosporin (E-ISA247) | Cyclophilin A | 15 ± 4 nM | Fluorescence Spectroscopy[14] |

| Z-ISA247 | Cyclophilin A | 61 ± 9 nM | Fluorescence Spectroscopy[14] |

| Cyclosporine A | Cyclophilin B | 9.8 nM[12] | Fluorescence Spectroscopy[13] |

| Cyclosporine A | Cyclophilin C | 90.8 nM[12] | Fluorescence Spectroscopy[13] |

Table 2: IC50 Values of Cyclosporine A in T-Cell Function Assays

| Assay | T-Cell Costimulation | IC50 (ng/mL) | Cell Type |

| T-Cell Proliferation | No costimulation | 0.2 - 0.6[15] | Human T-cells |

| T-Cell Proliferation | CD28 | >1000[15] | Human T-cells |

| T-Cell Proliferation | CD2 | ~1 | Human T-cells |

| T-Cell Proliferation | 4-1BB | ~1 | Human T-cells |

| T-Cell Proliferation | ICOS | ~1 | Human T-cells |

| T-Cell Proliferation | LFA-1 | ~1 | Human T-cells |

| Gene Transcription (CRE-mediated) | Depolarization-induced | ~30 nM (~36 ng/mL)[16] | Glucagon-expressing cell line |

| Calcineurin Activity Inhibition | - | >300 µg/L (>300 ng/mL) | Mouse spleen cells |

| In vivo IFN-γ induction | Allogeneic response | 517 - 886 µg/L (517 - 886 ng/mL) | Mice |

Key Experimental Protocols

The elucidation of Cyclosporine A's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.

NFAT-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NFAT in response to T-cell activation and its inhibition by CsA.

Principle: A reporter plasmid containing a luciferase gene under the control of NFAT-responsive elements is introduced into T-cells (e.g., Jurkat cell line). Activation of NFAT leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9]

-

Transfect the cells with an NFAT-luciferase reporter plasmid using electroporation or a suitable lipid-based transfection reagent.[2]

-

A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

-

Cell Stimulation and CsA Treatment:

-

Plate the transfected Jurkat cells in a 96-well plate.[9]

-

Pre-incubate the cells with varying concentrations of Cyclosporine A or vehicle control (DMSO) for 1 hour.

-

Stimulate the T-cells with a combination of a phorbol ester like Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and a calcium ionophore like ionomycin (e.g., 1 µM) for 6-8 hours to induce NFAT activation.[9]

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of Cyclosporine A to determine the IC50 value.

-

Caption: Experimental workflow for an NFAT-luciferase reporter assay.

Intracellular Cytokine Staining for IL-2 by Flow Cytometry

This method allows for the quantification of IL-2 production at the single-cell level in a population of T-cells.

Methodology:

-

T-Cell Isolation and Culture:

-

Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

-

Culture the T-cells in complete RPMI medium.

-

-

Stimulation and CsA Treatment:

-

Pre-incubate the T-cells with Cyclosporine A or vehicle for 1 hour.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap the cytokines intracellularly.[15]

-

-

Cell Staining:

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the T-cell populations of interest (e.g., CD4+ T-cells) and quantify the percentage of IL-2-producing cells and the mean fluorescence intensity (MFI) of the IL-2 signal.

-

Calcineurin-NFAT Co-Immunoprecipitation

This technique is used to demonstrate the physical interaction between calcineurin and NFAT and how this interaction is affected by the Cyclosporine A-cyclophilin complex.

Methodology:

-

Cell Lysis:

-

Stimulate T-cells to induce the calcineurin-NFAT interaction.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-calcineurin antibody overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-NFAT antibody to detect the co-immunoprecipitated NFAT. An anti-calcineurin antibody can be used as a positive control for the immunoprecipitation.

-

Calcium Imaging

This method visualizes the increase in intracellular calcium concentration in T-cells upon activation, a key upstream event in the NFAT pathway.

Methodology:

-

Cell Loading:

-

Imaging:

-

Adhere the loaded T-cells to a glass-bottom dish.

-

Image the cells using a fluorescence microscope equipped with a ratiometric imaging system.

-

Acquire a baseline fluorescence reading.

-

-

Stimulation and Data Acquisition:

-

Stimulate the T-cells with an activating agent (e.g., anti-CD3 antibody).

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[1]

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at the two excitation wavelengths of Fura-2 (e.g., 340 nm and 380 nm) to determine the relative intracellular calcium concentration.

-

Logical Relationship of Cyclosporine A's Immunosuppressive Action

The immunosuppressive effect of Cyclosporine A is a direct consequence of its interference with the T-cell activation signaling cascade. The logical flow from drug administration to the final therapeutic outcome is outlined below.

Caption: Logical flow of Cyclosporine A's immunosuppressive effect.

Conclusion

Cyclosporine A exerts its potent immunosuppressive effects through a well-defined mechanism of action centered on the inhibition of calcineurin in T-cells. By forming a complex with cyclophilin, it effectively blocks the dephosphorylation and subsequent nuclear translocation of NFAT, a critical transcription factor for the expression of IL-2 and other pro-inflammatory cytokines. This targeted disruption of the T-cell activation signaling pathway underscores its therapeutic efficacy in preventing allograft rejection and managing autoimmune disorders. A thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for the continued development of more specific and less toxic immunomodulatory therapies.

References

- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.com]

- 3. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dp.univr.it [dp.univr.it]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Intracellular Cytokine Staining Protocol [anilocus.com]

- 7. abeomics.com [abeomics.com]

- 8. public.czbiohub.org [public.czbiohub.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Dawn of a New Era in Immunosuppression: Early Research on Cyclosporine's T-Cell Inhibitory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of Cyclosporine A (CsA) in the early 1970s by scientists at Sandoz Ltd. (now Novartis) marked a pivotal moment in the history of medicine, transforming the landscape of organ transplantation and the management of autoimmune diseases.[1][2] Initially isolated from the fungus Tolypocladium inflatum, its potent immunosuppressive activities were first reported by Jean-François Borel and his colleagues in 1976.[3][4] This technical guide delves into the foundational research that unveiled the unique immunosuppressive properties of Cyclosporine, focusing on the key in vivo and in vitro experiments that characterized its mechanism of action. We will explore the detailed experimental protocols, present the seminal quantitative data, and visualize the early understanding of its impact on T-lymphocyte signaling pathways.

Core Experimental Protocols

The initial characterization of Cyclosporine's immunosuppressive effects relied on a series of well-established immunological assays. These experiments were crucial in demonstrating its ability to suppress cell-mediated immunity, a key factor in organ rejection and autoimmune responses.

In Vivo Models

1. Skin Allograft Rejection in Mice

This model was instrumental in demonstrating the in vivo efficacy of Cyclosporine in preventing organ rejection.

-

Animal Model: Outbred mouse strains, such as ICR, were commonly used to ensure genetic disparity between the donor and recipient, leading to a robust rejection response.[5][6]

-

Surgical Procedure:

-

Cyclosporine Administration:

-

Assessment of Rejection:

-

Grafts were visually inspected daily after bandage removal.

-

Rejection was determined by signs of inflammation, necrosis, and eventual sloughing of the graft tissue.[5][7]

-

Histopathological analysis was performed on excised grafts to assess the level of immune cell infiltration (neutrophils and macrophages).[5]

-

2. Graft-versus-Host Disease (GVHD) in Rats

This model was used to assess Cyclosporine's ability to suppress the aggressive immune response that occurs when donor immune cells attack the recipient's tissues.

-

Animal Model: Lethally irradiated rats reconstituted with syngeneic or autologous bone marrow were used.[9][10][11]

-

Induction of GVHD: Following bone marrow reconstitution, rats were treated with Cyclosporine for a period of 20-40 days. Upon discontinuation of the drug, a GVHD-like syndrome developed.[9][11][12]

-

Cyclosporine Administration: Cyclosporine was administered during the initial post-transplantation period.

-

Assessment of GVHD:

-

Clinical signs of GVHD, such as skin lesions, weight loss, and diarrhea, were monitored.

-

Histopathological examination of tissues like the skin, liver, and gut was performed to confirm the diagnosis.

-

The development of cytotoxic T-lymphocytes with autoreactivity was also assessed.[12]

-

In Vitro Assays

1. Mixed Lymphocyte Reaction (MLR)

The MLR is a classic in vitro model of the recognition phase of an allogeneic immune response, mimicking the initial events of graft rejection.

-

Cell Preparation:

-

Co-culture:

-

The "responder" cells from the second donor were co-cultured with the inactivated "stimulator" cells.

-

Cyclosporine was added to the culture at various concentrations at the initiation of the MLR.[15]

-

-

Assessment of Proliferation:

-

After a defined incubation period (typically 3-5 days), the proliferation of the responder T-cells was measured by the incorporation of radiolabeled thymidine ([3H]thymidine) into their DNA.[15][16]

-

A reduction in [3H]thymidine incorporation in the presence of Cyclosporine indicated its inhibitory effect on T-cell proliferation.

-

2. Mitogen-Induced T-Lymphocyte Proliferation

This assay assesses the ability of a substance to inhibit T-cell activation and proliferation in response to a non-specific stimulus.

-

Cell Preparation: Lymphocytes were isolated from various sources, including human peripheral blood or rodent spleen, thymus, or lymph nodes.[17][18]

-

Stimulation:

-

Assessment of Proliferation and Activation:

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from the seminal research on Cyclosporine's immunosuppressive properties.

Table 1: In Vivo Efficacy of Cyclosporine in Animal Models

| Experimental Model | Animal | Cyclosporine Dose | Outcome | Reference |

| Skin Allograft | Mice | 15 mg/kg/day | No graft rejection within 30 days | [5] |

| Skin Allograft | Mice | 5 x 10⁻⁵⁵ mg/kg/day | Accelerated graft rejection (5 days vs. 14 days in untreated) | [5][6] |

| Kidney Allograft | Dogs | 20 mg/kg/day | Rejection in 1 of 6 dogs | [20] |

| Kidney Allograft | Dogs | 10 mg/kg/day | Rejection in 10 of 11 dogs | [20] |

| Kidney Allograft | Humans | 25 mg/kg | Significant nephrotoxicity observed | [21] |

| Kidney Allograft | Humans | 17 mg/kg | 86% one-year predicted graft survival | [21] |

Table 2: In Vitro Inhibitory Effects of Cyclosporine on T-Lymphocyte Function

| Assay | Cell Type | Stimulant | Cyclosporine Concentration | Observed Effect | Reference |

| Lymphocyte Transformation | Guinea-pig lymph node cells | Ovalbumin, PHA | 0.05 µg/mL | Marked depression of response | [22] |

| T-cell Proliferation | Mouse spleen cells | Antigen, Mitogen | 25 ng/mL | Suppression of proliferative response | [17] |

| Mixed Lymphocyte Reaction | Human lymphocytes | Allogeneic cells | 0.5 - 1.0 µg/mL | Optimal inhibition of proliferative response | [15] |

| Lymphokine Production | Guinea-pig lymph node cells | Insoluble Con A | Not specified | Suppressed production of MIF, MPCA, LDCF | [1] |

Visualizing the Core Concepts

Experimental Workflows

The following diagrams illustrate the general workflows of the key in vivo and in vitro experiments used in the early evaluation of Cyclosporine.

Early Understanding of the Cyclosporine Signaling Pathway

The initial research into Cyclosporine's mechanism of action pointed towards a specific inhibition of T-lymphocyte activation. It was discovered that Cyclosporine interferes with the signaling cascade that leads to the production of crucial lymphokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the amplification of the immune response.

Conclusion

The early research on Cyclosporine laid the groundwork for a revolution in immunosuppressive therapy. Through meticulous in vivo and in vitro studies, scientists were able to demonstrate its profound and selective effects on T-lymphocytes. The elucidation of its mechanism of action, centered on the inhibition of calcineurin and the subsequent blockade of IL-2 production, provided a rational basis for its clinical application. This foundational knowledge not only paved the way for the successful use of Cyclosporine in preventing organ transplant rejection but also opened up new avenues for the development of more targeted immunosuppressive agents. The experimental models and assays described in this guide remain relevant today, serving as a testament to the enduring legacy of this pioneering research.

References

- 1. Cyclosporin A inhibits lymphokine production but not the responses of macrophages to lymphokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential inhibition by cyclosporin A reveals two pathways for activation of lymphokine synthesis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of cyclosporin A: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. Consecutive Low Doses of Cyclosporine A Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Baricitinib with cyclosporine eliminates acute graft rejection in fully mismatched skin and heart transplant models [frontiersin.org]

- 8. Evidence that cyclosporine does not inhibit allograft rejection by IL-2-treated sensitized splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution (Journal Article) | OSTI.GOV [osti.gov]

- 11. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of graft-vs.-host disease-like syndrome in cyclosporine- treated rats after syngeneic bone marrow transplantation. I. Development of cytotoxic T lymphocytes with apparent polyclonal anti-Ia specificity, including autoreactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. marinbio.com [marinbio.com]

- 14. Comparison of Cyclosporin A with Mitomycin C and gamma irradiation as inactivators of stimulator cells in the one-way mixed lymphocyte reaction [repository.up.ac.za]

- 15. Interleukin-2 effect on the inhibition of mixed lymphocyte reaction induced by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of cyclosporin A on the anti-CD3 antibody- and concanavalin A-induced activation and membrane potential of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of delayed-type hypersensitivity reactions and lymphokine production by cyclosporin A in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]

- 19. rupress.org [rupress.org]

- 20. Studies on the effects of cyclosporin A upon renal allograft rejection in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclosporin A inhibits lymphokine production but not the responses of macrophages to lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Nexus: A Technical Guide to Cyclosporine's Interruption of Calcineurin Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanism by which the immunosuppressive drug Cyclosporine exerts its therapeutic effects through the targeted inhibition of the calcineurin signaling pathway. By providing a comprehensive overview of the core interactions, quantitative biochemical data, detailed experimental methodologies, and visual representations of the involved pathways, this document serves as a critical resource for professionals engaged in immunological research and the development of novel immunomodulatory agents.

Core Mechanism of Action: A Tripartite Interaction

Cyclosporine's immunosuppressive activity is not direct but is mediated through a series of intracellular binding events culminating in the inhibition of a key phosphatase, calcineurin.[1][2] The process can be dissected into three principal stages:

-

Formation of the Cyclosporine-Cyclophilin Complex: Upon diffusing across the cell membrane, the lipophilic cyclic polypeptide, Cyclosporine A (CsA), binds to its cytosolic receptor, cyclophilin A (CypA), a ubiquitously expressed peptidyl-prolyl cis-trans isomerase.[3][4] This binding is a high-affinity interaction, forming a stable CsA-CypA complex.[5][6]

-

Inhibition of Calcineurin: The newly formed CsA-CypA complex presents a composite surface that is recognized by the serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[7][8] This interaction sterically hinders the catalytic domain of calcineurin, effectively inhibiting its phosphatase activity.[9] It is crucial to note that neither Cyclosporine nor cyclophilin alone can inhibit calcineurin.[3]

-

Blockade of NFAT Signaling: Calcineurin's primary role in T-lymphocyte activation is the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[2][9] In their phosphorylated state, NFAT proteins reside in the cytoplasm. Upon dephosphorylation by calcineurin, a nuclear localization signal is exposed, leading to their translocation into the nucleus.[10] By inhibiting calcineurin, the CsA-CypA complex prevents NFAT dephosphorylation, thereby sequestering NFAT in the cytoplasm and blocking its nuclear import.[2]

-

Suppression of Cytokine Gene Transcription: Nuclear NFAT is a critical transcription factor for a battery of genes involved in the immune response, most notably Interleukin-2 (IL-2).[2][11] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of activated T-cells. By preventing NFAT's nuclear translocation, Cyclosporine effectively halts the transcription of the IL-2 gene and other cytokine genes, leading to a profound suppression of the T-cell-mediated immune response.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions within the Cyclosporine-calcineurin signaling pathway. These values are critical for understanding the potency and dynamics of this immunosuppressive mechanism.

Table 1: Binding Affinities (Kd) of Cyclosporine and its Complexes

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |

| Cyclosporine A to Cyclophilin A | 36.8 nM | Fluorescence Spectroscopy | [1] |

| Cyclosporine A to Cyclophilin A | 30 nM | Not Specified | [6] |

| Cyclosporine A to Cyclophilin B | 9.8 nM | Fluorescence Spectroscopy | [1] |

| Cyclosporine A to Cyclophilin C | 90.8 nM | Fluorescence Spectroscopy | [1] |

| Voclosporin (E-ISA247) to Cyclophilin A | 15 nM | Fluorescence Spectroscopy | [14][15] |

| Z-ISA247 to Cyclophilin A | 61 nM | Fluorescence Spectroscopy | [14][15] |

| Cyclosporine A-Cyclophilin A Complex to Calcineurin | < 70 nM | Chemical Cross-linking | [3] |

Table 2: IC50 Values for Cyclosporine Inhibition

| Inhibited Process/Enzyme | Cell Type/Condition | IC50 Value | Reference |

| Calcineurin Activity | Human Peripheral Blood Leukocytes (in culture medium) | 2 µg/L | [16] |

| Calcineurin Activity | Human Peripheral Blood Leukocytes (in whole blood) | 102 µg/L | [16] |

| Calcineurin Activity | Mouse Peripheral Blood Leukocytes | 7.5 ng/mL | [4] |

| Calcineurin Activity | Mouse Spleen Cell Suspension | 24.4 ng/mL | [4] |

| Calcineurin Activity | Mouse Kidney Homogenate | 9-48 ng/mL | [2] |

| Calcineurin Activity | Mouse Heart Homogenate | 9-48 ng/mL | [2] |

| Calcineurin Activity | Mouse Liver Homogenate | 9-48 ng/mL | [2] |

| Calcineurin Activity | Mouse Testis Homogenate | 9-48 ng/mL | [2] |

| Calcineurin Activity | Mouse Spleen Homogenate | 9-48 ng/mL | [2] |

| Interferon-gamma Induction | Human Peripheral Blood Leukocytes (in culture medium) | 18 µg/L | [16] |

| Interferon-gamma Induction | Human Peripheral Blood Leukocytes (in whole blood) | 690 µg/L | [16] |

| IL-2 Production | Human T-cell clones | 100 ng/mL (complete inhibition) | [12] |

| IL-2 Production | Renal transplant patients | 279 ng/mL (EC50) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Cyclosporine on the calcineurin signaling pathway.

In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific phosphopeptide substrate.

Materials:

-

Purified recombinant calcineurin

-

Calcineurin Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2)

-

Calmodulin

-

RII phosphopeptide substrate

-

Malachite Green reagent for phosphate detection

-

96-well microtiter plates

-

Phosphate standard solution

-

Test compounds (e.g., Cyclosporine A)

Procedure:

-

Reagent Preparation: Prepare a 2X Calcineurin Assay Buffer containing calmodulin. Reconstitute the RII phosphopeptide substrate in sterile water. Prepare a series of phosphate standards for the standard curve.

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Background Control: 2X Assay Buffer, water (no substrate).

-

Total Phosphatase Activity: 2X Assay Buffer, water, and RII phosphopeptide substrate.

-

Calcineurin Activity (with inhibitor): 2X Assay Buffer, test compound (Cyclosporine A), and RII phosphopeptide substrate.

-

Positive Control: 2X Assay Buffer, purified calcineurin, and RII phosphopeptide substrate.

-

-

Initiation of Reaction: Add purified calcineurin or cell lysate containing calcineurin to the appropriate wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination and Detection: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with the free phosphate released.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.[18][19][20]

NFAT Reporter Gene Assay (Luciferase-based)

This cell-based assay measures the transcriptional activity of NFAT by quantifying the expression of a reporter gene (luciferase) under the control of an NFAT-responsive promoter.

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

Lentivirus or plasmid encoding a luciferase reporter gene driven by an NFAT-responsive element (e.g., IL-2 promoter)

-

Cell culture medium and supplements

-

Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Test compounds (e.g., Cyclosporine A)

-

Luciferase assay reagent (containing luciferin)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Transduction/Transfection: Transduce or transfect the Jurkat T-cells with the NFAT-luciferase reporter construct. Select for stably expressing cells if necessary.

-

Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5 x 10^4 cells/well).

-

Compound Treatment: Treat the cells with various concentrations of the test compound (Cyclosporine A) for a specified period (e.g., 1 hour) before stimulation.

-

Cell Stimulation: Stimulate the cells with PMA and Ionomycin to activate the T-cell receptor signaling pathway and induce NFAT activation. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the fold induction of NFAT activity in stimulated versus unstimulated cells and determine the inhibitory effect of the test compound.[21][22]

NFAT Dephosphorylation Assay (Western Blot)

This assay directly assesses the phosphorylation status of NFAT proteins as an indicator of calcineurin activity.

Materials:

-

T-cells or other relevant cell line

-

Stimulating agents (e.g., Ionomycin)

-

Test compounds (e.g., Cyclosporine A)

-

Cell lysis buffer (containing phosphatase and protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody specific for NFAT (recognizing both phosphorylated and dephosphorylated forms, or a phospho-specific antibody)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Stimulation: Treat cells with the test compound (Cyclosporine A) for a defined period, followed by stimulation with an agent like Ionomycin to induce a calcium influx and subsequent NFAT dephosphorylation.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. The dephosphorylated form of NFAT will migrate faster than the phosphorylated form.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Block the membrane and then probe with a primary antibody against NFAT. Follow this with incubation with a secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band shift to determine the ratio of phosphorylated to dephosphorylated NFAT. A decrease in the faster-migrating (dephosphorylated) band in the presence of Cyclosporine indicates inhibition of calcineurin.[10][23][24][25]

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and molecular interactions described in this guide.

Caption: The Calcineurin-NFAT Signaling Pathway in T-cells.

Caption: Cyclosporine's mechanism of action within a T-cell.

Caption: A generalized workflow for studying Cyclosporine's effects.

References

- 1. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue distribution of calcineurin and its sensitivity to inhibition by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific interaction of the cyclophilin-cyclosporin complex with the B subunit of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of a cyclosporin binding cyclophilin from Staphylococcus aureus Newman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A proposed molecular model for the interaction of calcineurin with the cyclosporin A-cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delineation of the calcineurin-interacting region of cyclophilin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of oral cyclosporine on canine T-cell expression of IL-2 and IFN-gamma across a 12-h dosing interval - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]

- 20. abcam.com [abcam.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Architecture of a Molecular Masterkey: An In-depth Technical Guide to the Chemical Structure of Cyclosporine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor, widely utilized as an immunosuppressant in organ transplantation to prevent rejection and for the treatment of various autoimmune disorders.[1][2][3] Isolated from the fungus Tolypocladium inflatum, its remarkable therapeutic efficacy is intricately linked to its unique and complex chemical architecture.[4] This guide provides a comprehensive technical overview of the chemical structure of Cyclosporine A, its conformational dynamics, and the molecular basis of its mechanism of action, intended for professionals in the fields of chemical biology, pharmacology, and drug development.

Core Chemical Structure

Cyclosporine A is a cyclic undecapeptide, a class of compounds characterized by a ring structure composed of eleven amino acid residues.[3][5] Its molecular formula is C62H111N11O12, with a corresponding molecular weight of 1202.61 g/mol .[4][6] The IUPAC name for Cyclosporine A is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[7]

Several key features distinguish Cyclosporine A from typical peptides:

-

Non-proteinogenic Amino Acids: The structure incorporates unusual amino acids not found in ribosomally synthesized proteins. These include (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-l-threonine (MeBmt) at position 1 and α-aminobutyric acid (Abu) at position 2.[3]

-

D-Amino Acid: It contains a D-alanine residue at position 8, a deviation from the common L-configuration of amino acids in biological systems.[5]

-

N-Methylation: Seven of the eleven peptide bonds are N-methylated, a modification that significantly impacts the molecule's conformation and bioavailability.[5]

These unique structural motifs are the result of its biosynthesis by a large multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[8]

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in Cyclosporine A has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize key quantitative data derived from the Protein Data Bank (PDB) entries 1CWA and 2RMA, which represent the crystal structure of Cyclosporine A in complex with its primary intracellular target, cyclophilin A.

| Parameter | Value (PDB ID: 1CWA)[6] | Value (PDB ID: 2RMA)[9] |

| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Resolution | 2.10 Å | 2.10 Å |

| R-Value Work | 0.167 | 0.170 |

| R-Value Observed | 0.167 | 0.170 |

Table 1: Crystallographic Data for Cyclosporine A in Complex with Cyclophilin A.

| Bond Type | Representative Bond Length (Å) - 1CWA | Representative Bond Length (Å) - 2RMA |

| C-N (peptide bond) | ~1.33 | ~1.33 |

| Cα-C | ~1.53 | ~1.53 |

| Cα-N | ~1.46 | ~1.46 |

| C=O | ~1.24 | ~1.24 |

| Table 2: Representative Bond Lengths within the Cyclosporine A Backbone. Note: These are approximate values, and actual bond lengths vary slightly depending on the specific amino acid and its environment. |

| Angle Type | Representative Bond Angle (°) - 1CWA | Representative Bond Angle (°) - 2RMA |

| Cα-C-N | ~116 | ~116 |

| C-N-Cα | ~121 | ~121 |

| N-Cα-C | ~110 | ~110 |

| Table 3: Representative Bond Angles within the Cyclosporine A Backbone. Note: These are approximate values and can vary. |

| Torsion Angle | Representative Value (°) - 1CWA | Representative Value (°) - 2RMA |

| Phi (φ) | Varies significantly | Varies significantly |

| Psi (ψ) | Varies significantly | Varies significantly |

| Omega (ω) | ~180 (trans) | ~180 (trans) |

| Table 4: Representative Torsional Angles within the Cyclosporine A Backbone. Note: In the bound conformation, the peptide bonds are in the trans configuration. |

Conformational Dynamics

A critical aspect of Cyclosporine A's function is its conformational flexibility. The molecule adopts different three-dimensional structures depending on its environment. In nonpolar solvents, it assumes a "closed" conformation characterized by intramolecular hydrogen bonds. In contrast, when in a polar (aqueous) environment or bound to its target protein, cyclophilin, it adopts an "open" conformation where the backbone twists and the side chains are more exposed.[10][11] This chameleonic behavior is thought to be crucial for its ability to cross cell membranes.[11]

Experimental Protocols

The determination of Cyclosporine A's structure relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Crystallography of the Cyclosporine A-Cyclophilin A Complex

-

Protein Expression and Purification: Recombinant human cyclophilin A is expressed in E. coli and purified using standard chromatographic techniques to homogeneity.

-

Complex Formation: A molar excess of Cyclosporine A is dissolved in a suitable organic solvent (e.g., ethanol) and added to the purified cyclophilin A solution. The complex is then further purified by size-exclusion chromatography to remove unbound Cyclosporine A and any aggregates.[12]

-

Crystallization: The purified complex is concentrated and subjected to crystallization screening using the hanging-drop vapor diffusion method at a controlled temperature.[5] A common crystallization condition involves using ammonium sulfate as the precipitant.[2] Cross-seeding with existing crystals of a similar complex can be employed to obtain high-quality crystals suitable for diffraction.[2]

-

Data Collection: A single crystal is mounted and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source.[12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, with a known structure of cyclophilin A as a search model. The electron density map for Cyclosporine A becomes apparent, and the molecule is built into the density. The final structure is refined to achieve the best fit with the experimental data, assessed by the R-value and R-free.[6][9]

2D NMR Spectroscopy of Cyclosporine A

-

Sample Preparation: A solution of Cyclosporine A is prepared in a deuterated solvent (e.g., chloroform-d or benzene-d6) at a concentration suitable for NMR, typically in the millimolar range.[1][13] For studying the bound conformation, isotopically labeled (e.g., ¹³C, ¹⁵N) Cyclosporine A is complexed with unlabeled cyclophilin A in an aqueous buffer.[14]

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. These experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

-

HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with heteronuclei over two or three bonds.[1][13]

-

-

Data Processing and Analysis: The acquired data are processed using specialized software. Resonance assignments are made by systematically connecting spin systems identified in COSY and TOCSY spectra with sequential NOEs.

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry or molecular dynamics) to generate a family of structures consistent with the experimental data.

Mechanism of Action: A Structural Perspective

The immunosuppressive activity of Cyclosporine A is a direct consequence of its specific binding to cyclophilin A, an intracellular protein.[3] This binding event itself does not confer the immunosuppressive effect. Instead, the Cyclosporine A-cyclophilin A complex creates a new composite surface that binds to and inhibits the serine/threonine phosphatase, calcineurin.[15]

The inhibition of calcineurin is the pivotal step in the signaling cascade. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[3] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it activates the transcription of genes encoding various cytokines, most notably interleukin-2 (IL-2).[3] IL-2 is a critical signaling molecule for the proliferation and activation of T-lymphocytes.

By inhibiting calcineurin, the Cyclosporine A-cyclophilin A complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[3] This blockade of NFAT-mediated transcription results in a significant reduction in IL-2 production, thereby suppressing the T-cell-mediated immune response.[3] In addition to the calcineurin/NFAT pathway, there is evidence to suggest that Cyclosporine A can also inhibit the JNK and p38 signaling pathways.[1]

Visualizations

Signaling Pathway of Cyclosporine A Immunosuppression

Caption: The signaling cascade of Cyclosporine A-mediated immunosuppression.

Experimental Workflow for Identifying Protein-Ligand Interactions

Caption: A generalized workflow for the identification and characterization of protein-ligand interactions.

Conclusion

The chemical structure of Cyclosporine A is a testament to the intricate molecular engineering that can be achieved in nature. Its unique combination of a cyclic peptide backbone, non-proteinogenic amino acids, a D-amino acid, and extensive N-methylation gives rise to its remarkable conformational flexibility and potent biological activity. A thorough understanding of its structure, as elucidated by X-ray crystallography and NMR spectroscopy, is fundamental to appreciating its mechanism of action and provides a valuable framework for the design and development of novel immunosuppressive agents. The detailed structural and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicine and drug discovery.

References

- 1. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallization of the complex between cyclophilin A and cyclosporin derivatives: the use of cross-seeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]

- 5. Preliminary analysis of multiple crystal forms of the bovine cyclophilin-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A brief review of protein–ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Solution structure of the cyclosporin A/cyclophilin complex by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of the force field for cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ethz.ch [ethz.ch]

- 15. researchgate.net [researchgate.net]

Initial Studies on Cyclosporine for Organ Transplantation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of Cyclosporine in the late 1970s and early 1980s marked a revolutionary turning point in the field of organ transplantation.[1] Prior to its arrival, the success of transplantation was severely limited by the high rates of organ rejection. Existing immunosuppressive agents, such as azathioprine and corticosteroids, were often insufficiently effective and associated with significant side effects. Cyclosporine, a cyclic polypeptide derived from the fungus Tolypocladium inflatum, offered a novel and more targeted approach to immunosuppression, significantly improving graft survival rates and making organ transplantation a viable therapeutic option for a much broader range of patients.[1] This technical guide provides an in-depth overview of the initial studies on Cyclosporine, focusing on its core mechanism of action, quantitative data from early clinical trials, and the experimental protocols that were pivotal in its development and evaluation.

Mechanism of Action: Inhibition of T-Cell Activation

Cyclosporine exerts its immunosuppressive effects by primarily targeting T-lymphocytes, key players in the adaptive immune response responsible for organ rejection. Its mechanism of action involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of T-cells, leading to an amplified immune response against the transplanted organ.

The key steps in Cyclosporine's mechanism of action are as follows:

-

Binding to Cyclophilin: Cyclosporine enters the cytoplasm of a T-cell and binds to its intracellular receptor, cyclophilin.

-

Inhibition of Calcineurin: The Cyclosporine-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

-

Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporine prevents the dephosphorylation of NFAT.

-

Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

-

Suppression of IL-2 Gene Transcription: As NFAT is unable to enter the nucleus, it cannot activate the transcription of the IL-2 gene and other cytokine genes.

-

Reduced T-Cell Proliferation: The resulting decrease in IL-2 production leads to a reduction in T-cell proliferation and a dampened immune response against the allograft.

Quantitative Data from Initial Clinical Trials

The initial clinical trials of Cyclosporine demonstrated a significant improvement in graft survival rates compared to the conventional immunosuppressive therapies of the time, primarily azathioprine and corticosteroids. The following tables summarize the key quantitative data from some of these early studies in kidney and heart transplantation.

Table 1: Kidney Transplant Graft Survival Rates (1-Year)

| Study (Year) | Treatment Group | Number of Patients | 1-Year Graft Survival Rate |

| European Multicentre Trial (1983) | Cyclosporine | 117 | 72% |

| Azathioprine + Steroids | 115 | 52% | |

| Canadian Multicentre Transplant Study Group (1983) | Cyclosporine | 103 | 80.4% |

| Standard Therapy | 106 | 64.0% | |

| Slaton et al. (1994) - 5-year follow-up of earlier cohort | Cyclosporine | 100 | 83% |

| Azathioprine | 100 | 58% |

Table 2: Long-Term Kidney Transplant Graft Survival Rates

| Study (Year) | Treatment Group | 3-Year Graft Survival Rate | 5-Year Graft Survival Rate |

| Edinburgh Experience (1989) | Cyclosporine + Prednisolone | 81.4% | - |

| Azathioprine + Prednisolone | 76.7% | - | |

| Slaton et al. (1994) | Cyclosporine | - | 61% |

| Azathioprine | - | 29% |

Table 3: Patient Survival and Rejection Rates in Kidney Transplantation

| Study (Year) | Treatment Group | 1-Year Patient Survival Rate | Incidence of First Rejection Episode |

| Canadian Multicentre Transplant Study Group (1983) | Cyclosporine | 96.6% | - |

| Standard Therapy | 86.4% | - | |

| Kropp et al. (1989) | Cyclosporine | - | 31% |

| Azathioprine | - | 85% |

Table 4: Initial Cyclosporine Dosing and Serum Levels in Renal Transplantation

| Study Parameter | Value |

| Initial Oral Dose (most clinical trials) | 14 to 18 mg/kg/day |

| Tapering Schedule | Tapered by 5% per week to a maintenance dose of 5 to 10 mg/kg/day |

| Therapeutic Trough Levels (Whole Blood, RIA) - First Week | 200 to 400 ng/mL |

| Therapeutic Trough Levels (Whole Blood, RIA) - 2nd Week to 6th Month | 125 to 275 ng/mL |

| Therapeutic Trough Levels (Whole Blood, RIA) - 7th to 12th Month | 100 to 150 ng/mL |

Experimental Protocols

The evaluation of Cyclosporine's efficacy and safety in the initial studies relied on several key experimental protocols. The following sections provide detailed methodologies for these assays as they were likely performed in the late 1970s and early 1980s.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

The Mixed Lymphocyte Reaction (MLR) was a fundamental in vitro assay used to assess the cell-mediated immune response and the immunosuppressive potential of drugs like Cyclosporine.

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Whole blood was collected from two unrelated, healthy donors (Donor A: Responder; Donor B: Stimulator).

-

PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

-

-

Inactivation of Stimulator Cells:

-

PBMCs from Donor B (stimulator cells) were treated with Mitomycin C (e.g., 25 µg/mL for 30 minutes at 37°C) or irradiated (e.g., 2000-3000 rads) to prevent their proliferation.

-

The cells were then washed multiple times to remove any residual Mitomycin C.

-

-

Cell Culture:

-

Responder PBMCs from Donor A and inactivated stimulator PBMCs from Donor B were co-cultured in a 1:1 ratio (e.g., 1 x 10^5 cells of each) in 96-well round-bottom microtiter plates.

-

The culture medium was typically RPMI-1640 supplemented with fetal calf serum, antibiotics, and L-glutamine.

-

Varying concentrations of Cyclosporine (or a vehicle control) were added to the cultures at the time of initiation.

-

-

Assessment of Proliferation:

-

The cultures were incubated for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

For the final 18-24 hours of culture, [3H]-thymidine (a radioactive nucleoside) was added to each well.

-

Proliferating T-cells incorporate [3H]-thymidine into their newly synthesized DNA.

-

The cells were then harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a liquid scintillation counter. The results were expressed as counts per minute (CPM).

-

-

Data Analysis:

-

The percentage of inhibition of proliferation by Cyclosporine was calculated by comparing the CPM in the drug-treated cultures to the CPM in the control cultures (without the drug).

-

Radioimmunoassay (RIA) for Cyclosporine Blood Level Monitoring

Monitoring the concentration of Cyclosporine in the blood was crucial to ensure therapeutic efficacy while minimizing toxicity. In the early 1980s, radioimmunoassay (RIA) was a common method for this purpose.

Protocol:

-

Sample Preparation:

-

Whole blood, plasma, or serum was collected from the patient.

-

For whole blood, an extraction step with methanol or acetonitrile was often required to separate Cyclosporine from blood components.

-

-

Competitive Binding:

-

A known quantity of radiolabeled Cyclosporine (typically with tritium, ³H, or iodine-125, ¹²⁵I) was mixed with a specific antibody against Cyclosporine.

-

The patient's sample (containing an unknown amount of unlabeled Cyclosporine) was then added to this mixture.

-

The unlabeled Cyclosporine from the patient's sample competed with the radiolabeled Cyclosporine for binding to the limited number of antibody binding sites.

-

-

Separation of Bound and Free Cyclosporine:

-

After an incubation period, the antibody-bound Cyclosporine was separated from the free (unbound) Cyclosporine. This was often achieved by precipitation of the antibody-antigen complex using a second antibody or a chemical precipitant.

-

-

Measurement of Radioactivity:

-

The radioactivity of the bound fraction was measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

-

-

Quantification:

-

A standard curve was generated using known concentrations of unlabeled Cyclosporine.

-

By comparing the radioactivity of the patient's sample to the standard curve, the concentration of Cyclosporine in the patient's blood could be determined.

-

Assessment of Cyclosporine Nephrotoxicity

Nephrotoxicity was recognized as the most significant and dose-limiting side effect of Cyclosporine from the earliest clinical trials. Its assessment involved a combination of functional and morphological evaluations.

Protocol:

-

Functional Monitoring:

-

Serum Creatinine: Serum creatinine levels were monitored frequently, especially in the early post-transplant period (e.g., daily or every other day). A significant and sustained increase from the baseline was a key indicator of potential nephrotoxicity.

-

Blood Urea Nitrogen (BUN): BUN levels were also monitored regularly.

-

Urine Output: Daily urine output was recorded.

-

-

Histopathological Evaluation (Renal Biopsy):

-

Renal biopsies were performed when there was a suspicion of nephrotoxicity or to differentiate it from acute rejection.

-

The biopsy specimens were processed for light microscopy and evaluated by a pathologist.

-

Key Histological Findings of Acute Cyclosporine Nephrotoxicity:

-

Isometric vacuolization of proximal tubular epithelial cells: This was a characteristic, though not entirely specific, finding.

-

Arteriolar hyalinosis: Thickening and hyaline deposition in the walls of the afferent arterioles.

-

Minimal or no interstitial inflammation (in contrast to acute rejection).

-

-

Key Histological Findings of Chronic Cyclosporine Nephrotoxicity:

-

Striped interstitial fibrosis and tubular atrophy: A characteristic pattern of scarring.

-

Arteriolar hyalinosis.

-

-

-

Clinical Correlation:

-

The diagnosis of Cyclosporine nephrotoxicity was often made based on the clinical picture, including rising serum creatinine in the absence of clear signs of rejection, and was often confirmed by a decrease in creatinine levels following a reduction in the Cyclosporine dose.

-

Conclusion

The initial studies on Cyclosporine laid the foundation for a new era in organ transplantation. The significant improvement in graft survival rates, as demonstrated in the early clinical trials, was a direct result of its potent and selective immunosuppressive action. The experimental protocols developed and refined during this period, such as the MLR and RIA, were instrumental in understanding its mechanism, optimizing its dosage, and managing its side effects. While newer immunosuppressive agents have since been developed, the principles established during the initial studies of Cyclosporine continue to inform the field of transplantation immunology and drug development. This technical guide provides a comprehensive resource for researchers and clinicians seeking to understand the pivotal role that Cyclosporine played in the history of organ transplantation.

References

Cyclosporine's Role in Autoimmune Disease Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine is a potent calcineurin inhibitor that has long been a cornerstone in the management of organ transplantation and a variety of autoimmune diseases.[1][2][3][4] Its profound impact on the immune system stems from its ability to selectively suppress T-cell activation, a critical event in the pathogenesis of many autoimmune disorders.[1][3][5] This technical guide provides an in-depth exploration of the core mechanisms of cyclosporine's immunomodulatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporine's primary mechanism of action involves the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is pivotal for T-cell activation and subsequent cytokine production.[3][5][6][7]

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin.[6] Activated calcineurin then dephosphorylates NFAT, a family of transcription factors.[6][7] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT binds to specific promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][7]

Cyclosporine exerts its effect by first binding to its intracellular receptor, cyclophilin.[2][5][6] The resulting cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[2][5][6] This inhibition prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other key cytokines.[6][7] The suppression of IL-2 production is a critical step, as IL-2 is a potent T-cell growth factor required for T-cell proliferation and the amplification of the immune response.[3][7]

In addition to its primary effect on the calcineurin-NFAT pathway, cyclosporine has also been shown to inhibit the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]

References

- 1. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 9, Summary of Findings of Randomized Controlled Trials - Cyclosporine for Moderate to Severe Plaque Psoriasis in Adults: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Intracellular Cytokine Staining Protocol [anilocus.com]

- 7. Cyclosporine A in rheumatoid arthritis: randomized, placebo controlled dose finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Biological Activities of Cyclosporine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclosporine A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation with its potent immunosuppressive properties. However, its clinical utility is often hampered by a narrow therapeutic window and significant side effects, most notably nephrotoxicity. This has spurred the development of a diverse array of cyclosporine analogs, each with unique modifications designed to optimize its therapeutic index by enhancing potency, altering its pharmacokinetic profile, or reducing toxicity. This technical guide provides an in-depth exploration of the multifaceted biological activities of various cyclosporine analogs, focusing on their immunosuppressive, anti-inflammatory, antiviral, and antifungal properties. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Immunosuppressive and Anti-Inflammatory Activities

The hallmark of cyclosporines is their ability to suppress the immune system, primarily by inhibiting T-cell activation. This is achieved through the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various cytokines, including interleukin-2 (IL-2). The downstream effects include reduced T-cell proliferation and a dampened inflammatory response.[1][2][3][4][5][6]

Several analogs have been developed to refine these immunosuppressive effects. Voclosporin (formerly ISA247), for instance, exhibits a more predictable pharmacokinetic and pharmacodynamic profile compared to CsA, potentially reducing the need for therapeutic drug monitoring.[1] Non-immunosuppressive analogs, such as NIM811 and alisporivir (Debio 025), have been engineered to have minimal to no interaction with calcineurin, thereby reducing their immunosuppressive capacity while retaining other biological activities.[7][8]

The anti-inflammatory effects of cyclosporines extend beyond T-cell inhibition. They have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α in a T-cell-independent manner.[9] Furthermore, CsA can inhibit the release of histamine and leukotriene C4 from basophils, contributing to its anti-inflammatory profile.[8]

Quantitative Comparison of Immunosuppressive Activity

The immunosuppressive potency of cyclosporine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays.

| Analog | Assay | Target/Cell Line | IC50 | Reference |

| Cyclosporine A | T-cell Proliferation (MLR) | Human PBMCs | 19 ± 4 µg/L | [10] |

| Cyclosporine G | T-cell Proliferation (MLR) | Human PBMCs | 60 ± 7 µg/L | [10] |

| Cyclosporine A | IFN-γ Production | Human PBMCs | 8.0 ng/mL | [11] |

| Cyclosporine G | IFN-γ Production | Human PBMCs | 13.0 ng/mL | [11] |

| Cyclosporine A | LT/TNF Production | Human PBMCs | 9.5 ng/mL | [11] |

| Cyclosporine G | LT/TNF Production | Human PBMCs | 13.0 ng/mL | [11] |

| Cyclosporine A | Thymocyte Proliferation | Concanavalin A stimulated | 5 nM | [12] |

| [D-MeAla3]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 6 nM | [12] |

| [L-MeAla3]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 100 nM | [12] |

| [lactam3,4]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 100 nM | [12] |

| Cyclosporine A | Calcineurin Inhibition | Spleen homogenates | >300 µg/L | [13] |

| Cyclosporine A | IFN-γ Production (in vivo) | Allogeneic ascites tumor | 517-886 µg/L | [13] |

Antiviral Activity

Beyond their immunomodulatory effects, several cyclosporine analogs have demonstrated significant antiviral activity against a broad range of viruses. This activity is often independent of their immunosuppressive properties and is primarily mediated through the inhibition of host cyclophilins, which are required for the replication of many viruses.[14][15]

Alisporivir and NIM811, for example, have shown potent activity against Hepatitis C virus (HCV) and coronaviruses, including SARS-CoV-2.[14][15][16] The proposed mechanism involves the disruption of the interaction between viral proteins and host cyclophilins, thereby interfering with viral replication and assembly.[17] Cyclosporine A and its analogs have also been identified as broad-spectrum anti-influenza drugs.[18][19]

Quantitative Comparison of Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).

| Analog | Virus | Cell Line | EC50 (µM) | Reference |

| Cyclosporine A | Coronaviruses (general) | Various | low µM range | [14][16] |

| Alisporivir | Coronaviruses (general) | Various | Similar to CsA | [14][16] |

| NIM811 | Coronaviruses (general) | Various | Similar to CsA | [14][16] |

Antifungal Activity

Interestingly, cyclosporine and its analogs also possess antifungal properties. This activity is particularly notable against the opportunistic fungal pathogen Cryptococcus neoformans.[1][20] The mechanism of antifungal action is believed to be similar to its immunosuppressive mechanism, involving the inhibition of fungal calcineurin, which is essential for fungal growth and virulence at physiological temperatures.[1][20]

Some non-immunosuppressive analogs have been shown to retain potent antifungal activity, making them attractive candidates for the development of novel antifungal agents with a reduced risk of host immunosuppression.[1][20]

Quantitative Comparison of Antifungal Activity

The antifungal activity is determined by the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

| Analog | Fungal Species | Activity | Reference |

| (γ-OH) MeLeu4-Cs (211-810) | Cryptococcus neoformans | Potent antifungal activity | [20] |

| D-Sar (α-SMe)3 Val2-DH-Cs (209-825) | Cryptococcus neoformans | Potent antifungal activity | [20] |